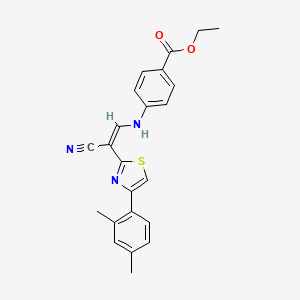
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Paper describes a novel synthetic approach for the preparation of oxalamides, which could be relevant to the synthesis of the compound of interest. The methodology involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement and a new rearrangement sequence. This process is noted for being operationally simple and high yielding, which suggests that a similar approach might be applicable for synthesizing "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide."
Molecular Structure Analysis
The molecular structure of related compounds has been studied in papers and . In paper , the crystal structure of a benzamide derivative is analyzed, revealing the presence of hydrogen bonds and π-π interactions, which are important for the stabilization of the crystal structure. Similarly, paper discusses the molecular conformation and packing of a thiourea derivative, with hydrogen bonds playing a significant role in the molecular arrangement. These findings suggest that the compound "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide" may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar structural analyses.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , paper provides insights into the spectroscopic behavior of related propanamides. The study indicates the existence of two gauche conformers and their stabilization through various orbital interactions and hydrogen bonding. This information could be extrapolated to hypothesize the chemical behavior and reactivity of "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are discussed in papers and . Paper examines the spectroscopic properties of substituted propanamides, which could be relevant to the compound of interest, particularly in terms of IR spectroscopy and the influence of different solvents on conformer stability. Paper describes the synthesis and characterization of pyrazole-1-carbothioamides, including their IR, NMR, and mass spectral data. These methods of characterization could be applied to determine the physical and chemical properties of "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide."
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Coupling Reactions
Research on copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides, including compounds with thiophene components, suggests potential applications in the synthesis of complex molecules. Such reactions are valuable in creating new chemical entities with potential applications in materials science and pharmacology (Subhadip De, Junli Yin, D. Ma, 2017).
Acid-Catalyzed Rearrangement for Synthesis
The development of novel synthetic approaches for di- and mono-oxalamides via acid-catalyzed rearrangement offers insights into methods for creating new compounds. These synthetic methods could be essential for pharmaceutical development and materials science, potentially including the synthesis of compounds similar to "N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide" (V. Mamedov, V. L. Mamedova, et al., 2016).
Cell-Compatible Fluorescent Chemosensors
The creation of cell-compatible fluorescent chemosensors based on phenanthroline derivatives, including those with thiophene groups, showcases potential applications in bioimaging and diagnostics. Such compounds could be used to detect metal ions in living systems, indicating possible research applications of related compounds in biological and chemical sensing (Bo Zhang, K. Cao, et al., 2012).
Antidepressant Activity of Thiophene Derivatives
The investigation into the antidepressant activity of thiophene-based compounds provides an example of potential pharmaceutical applications. Such studies can guide the development of new therapeutics for mental health disorders, suggesting that compounds with similar structures might have applications in drug development (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-17(2,12-8-9-23-10-12)11-18-15(20)16(21)19-13-6-4-5-7-14(13)22-3/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJUBFYQPXFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)


![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)
![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)
![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)


